Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate is an organic compound characterized by its thiazole ring structure, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The molecular formula for this compound is , and its molecular weight is approximately 266.30 g/mol . The compound features an ethyl ester group, an amino group, and a fluorinated phenyl substituent, which contribute to its chemical reactivity and biological activity.
Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate exhibits significant biological activities, particularly in pharmacology. Preliminary studies suggest that it may possess:
The synthesis of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate typically involves multi-step synthetic pathways:
Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate has potential applications in:
Research on interaction studies involving Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate focuses on its binding affinities with various biological targets:
Several compounds share structural similarities with Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate. These include:
Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and the positioning of the fluorine atom, which may influence its biological activity and pharmacological properties differently compared to similar compounds.